4-Ketoniridazole
Description
4-Ketoniridazole is a major oxidative metabolite of the antiparasitic drug niridazole, which is used to treat infections caused by Schistosoma japonicum and other helminths. Structurally, it features an imidazole ring substituted with a ketone group at the 4-position, distinguishing it from the parent compound niridazole (1-(5-nitro-2-thiazolyl)-2-imidazolidinone). Pharmacokinetic studies demonstrate that this compound achieves peak serum concentrations of 0.7 ± 0.1 µg/mL within 1–4 hours post-administration in humans, with a delayed peak relative to other metabolites like 4-hydroxyniridazole . Its central nervous system (CNS) toxicity profile differs significantly from niridazole, highlighting the importance of understanding its metabolic pathways and biological effects .
Properties
CAS No. |
7039-09-0 |
|---|---|
Molecular Formula |
C6H4N4O4S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H4N4O4S/c11-3-2-9(5(12)8-3)6-7-1-4(15-6)10(13)14/h1H,2H2,(H,8,11,12) |
InChI Key |
CFWSFZFUNZRIFO-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)N1C2=NC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=NC=C(S2)[N+](=O)[O-] |
Other CAS No. |
7039-09-0 |
Synonyms |
4-ketoniridazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound and 4-hydroxyniridazole are the predominant oxidative metabolites, reaching higher serum levels than niridazole itself .
- Interindividual variability in pharmacokinetics is observed, though patterns remain consistent in the same subject over repeated doses .
Toxicity Profiles
- This may correlate with its delayed peak serum levels .
- Niridazole : Associated with hepatotoxicity and mutagenicity, likely due to nitro-group reduction and free radical formation .
- 4-Nitroimidazole (structural analog): Classified as Acute Toxicity Category 4 (H302) but lacks direct antiparasitic activity. Its toxicity profile emphasizes the role of substituents in modulating biological effects .
Efficacy Considerations
While niridazole’s efficacy against S. japonicum is well-established, the contributions of its metabolites remain unclear.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
